![molecular formula C28H31N3 B12541590 1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene CAS No. 834912-26-4](/img/structure/B12541590.png)
1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene is a complex organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a dec-1-ene backbone and two benzene rings
Méthodes De Préparation
The synthesis of 1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene typically involves multiple steps, including the formation of the dec-1-ene backbone, the attachment of the azide group, and the incorporation of the benzene rings. Common synthetic routes may include:
Step 1: Formation of the dec-1-ene backbone through a series of organic reactions such as alkylation or olefination.
Step 2: Introduction of the azide group via nucleophilic substitution reactions, often using sodium azide as the reagent.
Step 3: Attachment of the benzene rings through coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions.
Industrial production methods may involve scaling up these synthetic routes using optimized reaction conditions and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the azide group to an amine.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: It may serve as a precursor for bioorthogonal reactions, which are used to label and track biomolecules in living systems.
Medicine: The compound’s azide group can be utilized in click chemistry for drug development and delivery systems.
Industry: It can be employed in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene can be compared with other similar compounds, such as:
1,1’-[1-(4-Iodophenyl)dec-1-ene-1,2-diyl]dibenzene: This compound contains an iodine atom instead of an azide group, leading to different reactivity and applications.
1,1’-[1-(4-Bromophenyl)dec-1-ene-1,2-diyl]dibenzene:
1,1’-[1-(4-Nitrophenyl)dec-1-ene-1,2-diyl]dibenzene: The nitro group introduces different chemical properties and applications compared to the azide group.
The uniqueness of 1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene lies in its azide functionality, which enables it to participate in specific reactions, such as click chemistry, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
834912-26-4 |
|---|---|
Formule moléculaire |
C28H31N3 |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
1-azido-4-(1,2-diphenyldec-1-enyl)benzene |
InChI |
InChI=1S/C28H31N3/c1-2-3-4-5-6-13-18-27(23-14-9-7-10-15-23)28(24-16-11-8-12-17-24)25-19-21-26(22-20-25)30-31-29/h7-12,14-17,19-22H,2-6,13,18H2,1H3 |
Clé InChI |
DDSIEZINSMGROS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


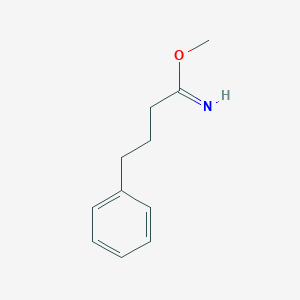
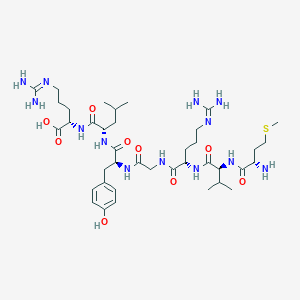
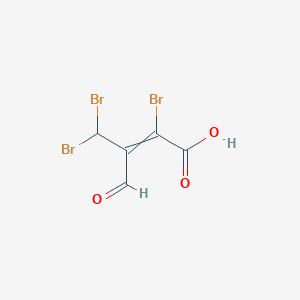
![1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene](/img/structure/B12541533.png)
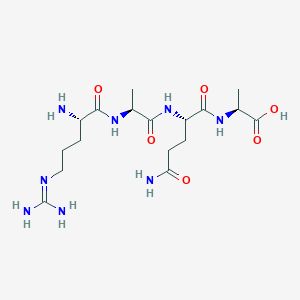
![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)
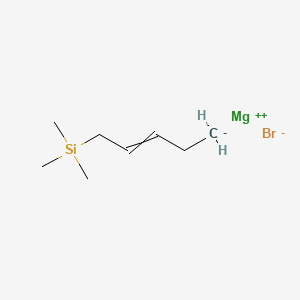
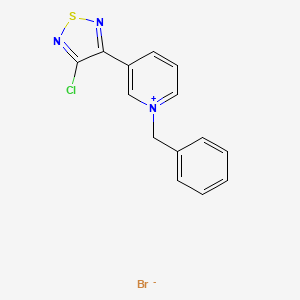
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)
![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)


![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
